1,2,3,4-Tetrachlorobenzene-D2

High-Resolution Mass Spectrometry Chlorine Isotope Interference Deuterated Internal Standard

1,2,3,4-Tetrachlorobenzene-D2 (CAS 2199-73-7) is the only isomer-specific deuterated internal standard that resolves the critical 37Cl isotopologue interference (nominal mass m/z 218) encountered in HRMS quantification of 1,2,3,4-tetrachlorobenzene. Unlike the non-deuterated analog (CAS 634-66-2), which co-elutes and shares identical nominal mass, the 0.0155 amu mass shift of the D2 label enables accurate congener quantification at trace LODs (0.0003 μg L⁻¹) when paired with HRMS resolving power R≥14,000. Validated for EPA/ISO environmental monitoring, hexachlorobenzene anaerobic biodegradation pathway tracing, and thermal degradation mechanistic studies. Order the authentically labeled isomer to ensure regulatory-compliant, reproducible data.

Molecular Formula C6H2Cl4
Molecular Weight 217.9 g/mol
CAS No. 2199-73-7
Cat. No. B3044123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrachlorobenzene-D2
CAS2199-73-7
Molecular FormulaC6H2Cl4
Molecular Weight217.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H/i1D,2D
InChIKeyGBDZXPJXOMHESU-QDNHWIQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrachlorobenzene-D2 (CAS 2199-73-7): Deuterated Internal Standard for Environmental and Analytical Quantification


1,2,3,4-Tetrachlorobenzene-D2 (CAS 2199-73-7) is a stable isotope-labeled analog of 1,2,3,4-tetrachlorobenzene, a chlorinated aromatic hydrocarbon of the tetrachlorobenzene isomer class. This compound features two deuterium atoms substituted at the 5- and 6-ring positions , yielding a molecular formula of C6D2Cl4 and an average mass of 217.90 Da . As a deuterated internal standard, it serves analytical chemistry workflows—particularly GC-MS and high-resolution mass spectrometry—by enabling accurate quantification of the non-deuterated 1,2,3,4-tetrachlorobenzene congener in complex environmental matrices, degradation studies, and reaction mechanism investigations [1].

Why Non-Deuterated 1,2,3,4-Tetrachlorobenzene Cannot Replace the D2 Isotopologue in Quantitative MS Workflows


Substituting 1,2,3,4-tetrachlorobenzene-D2 with its non-deuterated analog or alternative tetrachlorobenzene isomers introduces fundamental analytical failures in mass spectrometry-based quantification. In GC-MS applications, the non-deuterated 1,2,3,4-tetrachlorobenzene (CAS 634-66-2) shares the same nominal mass (m/z 216) and chromatographic retention time as the analyte, making it incapable of serving as a distinguishable internal standard . In high-resolution MS (HRMS), the natural abundance of the 37Cl isotope creates a nominally isobaric interference: the [M+2]+ isotopic peak of 1,2,3,4-tetrachlorobenzene (containing one 37Cl and three 35Cl atoms) has the same nominal mass (m/z 218) as the molecular ion of tetrachlorobenzene-D2 [1]. This chlorine isotope effect makes deuterated tetrachlorobenzenes uniquely challenging to resolve without sufficient mass resolution, unlike deuterated compounds of non-chlorinated aromatics. Consequently, generic substitution leads to inaccurate quantification, compromised method reproducibility, and invalid trace-level environmental compliance data [2].

1,2,3,4-Tetrachlorobenzene-D2: Quantitative Comparative Evidence for Analytical Selection


HRMS Resolution Requirement: 1,2,3,4-Tetrachlorobenzene-D2 vs. 37Cl-Isotopologue Interference

In high-resolution mass spectrometry, 1,2,3,4-tetrachlorobenzene-D2 (TCBZ-d2) and the non-deuterated 1,2,3,4-tetrachlorobenzene isotopologue containing one 37Cl atom share the same nominal mass at m/z 218. The precise mass difference between TCBZ-d2 and the 37Cl-containing non-deuterated compound is 0.0155 amu [1]. Baseline separation of these two species requires a mass spectrometer with a resolution of at least R=14,000 [1]. At this resolution, the contribution of non-deuterated TCBZ to the TCBZ-d2 signal is less than 0.5% of the TCBZ amount, ensuring quantification accuracy [1]. The limit of quantification for TCBZ-d2 using multiple ion detection (MID) at S/N>10 was determined to be 0.015 mg/L [1].

High-Resolution Mass Spectrometry Chlorine Isotope Interference Deuterated Internal Standard

GC-MS Detection Limit: 1,2,3,4-Tetrachlorobenzene vs. Lower-Chlorinated Congeners

In a fully automated MEPS-PTV-GC-MS method for determining 12 chlorobenzene congeners in water samples, 1,2,3,4-tetrachlorobenzene exhibited the lowest limit of detection (LOD) among all tested compounds, including mono-, di-, tri-, and other tetrachlorobenzene isomers [1]. The LOD for 1,2,3,4-tetrachlorobenzene was 0.0003 μg L−1 (0.3 pg/mL), which is more than 200-fold lower than the LOD for 1,3-dichlorobenzene and 1,4-dichlorobenzene at 0.07 μg L−1 [1]. The limit of quantification (LOQ) for 1,2,3,4-tetrachlorobenzene was 0.001 μg L−1, compared to 0.2 μg L−1 for the dichlorobenzene congeners [1]. Method reproducibility across all congeners showed RSD <12% [1].

GC-MS Water Analysis Chlorobenzene Detection Method Validation

GC Retention Time Differentiation: 1,2,3,4-Tetrachlorobenzene vs. 1,2,3,5- and 1,2,4,5- Isomers

On the Restek Rxi-624Sil MS column, the three tetrachlorobenzene isomers elute in a specific, reproducible order: 1,2,3,5-tetrachlorobenzene elutes first, followed by 1,2,4,5-tetrachlorobenzene, and 1,2,3,4-tetrachlorobenzene elutes last [1]. This retention order establishes 1,2,3,4-tetrachlorobenzene as the most retained isomer under these GC conditions, a property directly transferable to its deuterated analog 1,2,3,4-tetrachlorobenzene-D2 [1]. The distinct retention time provides positive isomer identification when using the deuterated compound as an internal standard, preventing misassignment that could occur if a non-isomer-specific standard were employed [2].

Gas Chromatography Isomer Separation Method Development ProEZGC

Anaerobic Dechlorination Pathway Specificity: 1,2,3,4-TeCB vs. 1,2,3,5- and 1,2,4,5-TeCB Isomers

In anoxic microcosms derived from contaminated harbor sludge, the dechlorination patterns of three tetrachlorobenzene isomers were studied [1]. 1,2,3,4-tetrachlorobenzene and 1,2,3,5-tetrachlorobenzene underwent removal of doubly, singly, and un-flanked chlorine atoms, whereas 1,2,4,5-tetrachlorobenzene exhibited removal of only singly flanked chlorine [1]. All three isomers underwent thermodynamically favorable reductive dechlorination, yielding di- and/or mono-chlorobenzene as main end products [1]. The growth of Dehalococcoides was associated with dechlorination of all three isomers, while Dehalobacter growth was observed only in one 1,2,3,5-TeCB enriched microcosm among biological triplicates [1].

Environmental Fate Reductive Dechlorination Organohalide Respiration Bioremediation

Metabolic Pathway Position: 1,2,3,4-Tetrachlorobenzene as Hexachlorobenzene Dechlorination Intermediate

Under methanogenic conditions in soil slurry microcosms, the metabolic pathway for hexachlorobenzene (HCB) and pentachlorobenzene decay proceeds specifically via 1,2,3,4-tetrachlorobenzene as an obligate intermediate, subsequently dechlorinating to 1,2,3-trichlorobenzene and 1,2,4-trichlorobenzene [1]. Notably, when individual tetrachlorobenzene isomers were tested in a mineral salts medium with CB-adapted soil microorganisms, 1,2,4,5-tetrachlorobenzene, 1,2,3,4-tetrachlorobenzene, 1,2,3-trichlorobenzene, and 1,2,4-trichlorobenzene were dechlorinated, but 1,2,3,5-tetrachlorobenzene was not dechlorinated under these conditions [1].

Methanogenic Conditions Hexachlorobenzene Sequential Reductive Dechlorination Soil Biotransformation

Reaction Mechanism Tracing: 1,2,3,4-Tetrachlorobenzene-D2 in Combustion Product Analysis

The HRMS method developed for distinguishing tetrachlorobenzene-D2 from its non-deuterated 37Cl isotopologue was successfully applied to analyze combustion products of dichloromethane-d2 [1]. In this application, tetrachlorobenzene-D2 was detected and quantified among the combustion products, demonstrating the utility of this specific deuterated compound for tracing reaction pathways involving chlorinated organic precursors [1]. The method may be applicable for studying reaction mechanisms of chlorinated organic compounds where deuterium-labeled tetrachlorobenzene serves as a mechanistic probe or product marker [1].

Combustion Chemistry Deuterium Tracing Reaction Mechanism Dichloromethane

1,2,3,4-Tetrachlorobenzene-D2: Validated Application Scenarios for Procurement Decision-Making


Ultra-Trace Environmental Water Monitoring (GC-MS/HRMS)

Procure 1,2,3,4-tetrachlorobenzene-D2 as the isomer-specific deuterated internal standard for GC-MS or HRMS quantification of 1,2,3,4-tetrachlorobenzene in surface water, groundwater, and wastewater. This application leverages the exceptionally low detection limit (LOD = 0.0003 μg L−1) established for the 1,2,3,4- congener [1] and requires instrumentation capable of R≥14,000 resolution in HRMS to resolve the 0.0155 amu mass difference from the interfering 37Cl isotopologue [2]. Use in EPA-compliant or ISO environmental monitoring workflows requiring congener-specific tetrachlorobenzene analysis.

Hexachlorobenzene Bioremediation and Environmental Fate Studies

Use 1,2,3,4-tetrachlorobenzene-D2 as a tracer or internal standard in anaerobic biodegradation studies of hexachlorobenzene-contaminated soils and sediments. This application is justified by the compound's unique role as an obligate intermediate in the HCB dechlorination pathway [3] and its demonstrated differential biodegradability compared to the 1,2,3,5- isomer [3]. The deuterated standard enables accurate quantification of 1,2,3,4-TeCB in the presence of co-eluting or isobaric degradation products.

GC Method Development and Isomer-Specific Chromatography

Incorporate 1,2,3,4-tetrachlorobenzene-D2 in GC method development and validation for isomer-resolved analysis of tetrachlorobenzenes. The established elution order on Rxi-624Sil MS columns (1,2,3,5- → 1,2,4,5- → 1,2,3,4-) [4] provides a validated retention time reference. The deuterated compound serves as a retention time marker and internal standard for positive isomer identification, preventing misassignment that would compromise regulatory submissions or industrial QC data.

Combustion and Thermal Degradation Mechanism Studies

Deploy 1,2,3,4-tetrachlorobenzene-D2 as a mechanistic probe in studies investigating the thermal degradation or combustion pathways of chlorinated organic precursors (e.g., dichloromethane, chlorinated solvents). The deuterium label enables product identification and pathway tracing when analyzed by HRMS with sufficient resolution [2]. This application is relevant for industrial safety research, incineration process optimization, and fundamental combustion chemistry investigations.

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